molecular formula C17H25N3O2S B2369552 (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone CAS No. 1421481-15-3

(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

Cat. No. B2369552
CAS RN: 1421481-15-3
M. Wt: 335.47
InChI Key: PWOKDWQRCFUKBO-UHFFFAOYSA-N
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Description

(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone, also known as MPTM, is a chemical compound that has been of interest in scientific research due to its potential therapeutic applications. MPTM is a small molecule that has shown promising results in various studies, making it a potential candidate for further research.

Mechanism of Action

The mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is not fully understood, but it is believed to work by modulating various signaling pathways in cells. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to activate the Nrf2 pathway, which is involved in the regulation of antioxidant and anti-inflammatory responses. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has also been shown to inhibit the activity of histone deacetylases, which are involved in the regulation of gene expression.
Biochemical and Physiological Effects
(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to have various biochemical and physiological effects in cells and organisms. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been shown to increase the levels of various antioxidant enzymes, such as superoxide dismutase and catalase, which help to protect cells from oxidative stress. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to reduce inflammation and cell death in various studies.

Advantages and Limitations for Lab Experiments

(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has several advantages for lab experiments, including its small size and ease of synthesis. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone is also stable and can be stored for extended periods without degradation. However, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has some limitations, including its low solubility in water, which can make it difficult to use in some experiments.

Future Directions

There are several potential future directions for research on (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone. One area of interest is its potential use in treating neurodegenerative disorders, such as Alzheimer's disease. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone could be further studied for its anticancer properties and its potential use in cancer treatment. Further research is needed to fully understand the mechanism of action of (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone and its potential therapeutic applications.

Synthesis Methods

(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone can be synthesized using a multistep process, starting with the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane to form the desired product, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone.

Scientific Research Applications

(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been studied for its potential therapeutic applications in various fields, including neuroscience, cancer research, and drug development. (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been found to have neuroprotective effects and has shown potential in treating Alzheimer's disease and other neurodegenerative disorders. Additionally, (2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone has been shown to have anticancer properties, making it a potential candidate for cancer treatment.

properties

IUPAC Name

(2-methoxypyridin-3-yl)-[3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25N3O2S/c1-22-16-15(6-4-7-18-16)17(21)20-10-5-11-23-13-14(20)12-19-8-2-3-9-19/h4,6-7,14H,2-3,5,8-13H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWOKDWQRCFUKBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC=N1)C(=O)N2CCCSCC2CN3CCCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H25N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-Methoxypyridin-3-yl)(3-(pyrrolidin-1-ylmethyl)-1,4-thiazepan-4-yl)methanone

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